molecular formula C7H6Cl2N2O2 B8268970 3,5-dichloro-N-methyl-2-nitroaniline

3,5-dichloro-N-methyl-2-nitroaniline

Cat. No.: B8268970
M. Wt: 221.04 g/mol
InChI Key: LHYUBTZGVZEEAN-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-methyl-2-nitroaniline is a substituted aniline derivative characterized by:

  • Chlorine substituents at the 3 and 5 positions of the benzene ring.
  • A nitro group (-NO₂) at the 2 position.
  • A methyl group (-CH₃) attached to the amine nitrogen.

This compound is synthesized via nucleophilic substitution and nitration reactions, often involving crystallization from ethyl acetate under reduced pressure, as seen in analogous syntheses of related dichloronitroanilines .

Properties

IUPAC Name

3,5-dichloro-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-10-6-3-4(8)2-5(9)7(6)11(12)13/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYUBTZGVZEEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3,5-dichloro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and amino derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3,5-dichloro-N-methyl-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
3,5-Dichloro-N-methyl-2-nitroaniline C₇H₆Cl₂N₂O₂ 237.04 3-Cl, 5-Cl, 2-NO₂, N-CH₃ Methylated amine; dichloro-nitro core
4,5-Dichloro-N-methyl-2-nitroaniline C₇H₆Cl₂N₂O₂ 237.04 4-Cl, 5-Cl, 2-NO₂, N-CH₃ Isomeric chlorine positions
4,5-Dichloro-2-nitroaniline C₆H₄Cl₂N₂O₂ 207.01 4-Cl, 5-Cl, 2-NO₂ Lacks N-methyl group
3-Nitroaniline C₆H₆N₂O₂ 138.12 3-NO₂ No chlorine or methyl groups
3-Nitrodimethylaniline C₈H₁₀N₂O₂ 166.18 3-NO₂, N,N-(CH₃)₂ Dimethylamine; simpler substitution
Key Observations :

Chlorine Position Effects: The 3,5-dichloro substitution in the target compound versus 4,5-dichloro in its isomer (Table 1) alters electronic distribution. The absence of an N-methyl group in 4,5-dichloro-2-nitroaniline reduces steric hindrance, likely increasing reactivity in electrophilic substitutions .

Functional Group Influence: The N-methyl group in this compound improves lipid solubility compared to non-methylated analogues (e.g., 4,5-dichloro-2-nitroaniline), which may affect bioavailability in biological systems . Nitro group positioning: The 2-nitro substituent in the target compound versus 3-nitro in 3-nitroaniline directs electrophilic attacks to specific ring positions, altering reaction pathways.

Key Findings :
  • The N-methyl group in the target compound stabilizes the amine against hydrolysis, a vulnerability in non-methylated analogues like 4,5-dichloro-2-nitroaniline .
  • Isomeric byproducts (e.g., 2:4:5-trinitrodimethylaniline ) highlight the sensitivity of nitration reactions to temperature and substituent positioning.

Biological Activity

3,5-Dichloro-N-methyl-2-nitroaniline is a chemical compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and environmental science. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • Chemical Formula : C6_6H4_4Cl2_2N2_2O2_2
  • CAS Number : 113864-63-4
  • Molecular Weight : 195.01 g/mol

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates, which may lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities, affecting metabolic pathways.
  • Cellular Disruption : It may disrupt cellular processes by interacting with proteins and nucleic acids, leading to altered cellular functions .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated as a potential biochemical probe to study enzyme activities and protein interactions, particularly in microbial systems.

Cytotoxicity

In vitro studies have highlighted the cytotoxic effects of this compound on various cell lines. For instance, it has shown significant cytotoxicity against colon cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of nitroanilines, including this compound, exhibit varied anticancer activities depending on their structural modifications. The presence of electron-withdrawing groups like nitro enhances anticancer efficacy against specific cell lines .
  • Environmental Impact :
    • Investigations into the environmental effects of similar compounds have shown that exposure can lead to inflammatory responses in aquatic organisms. For example, studies on pesticide-induced inflammation reveal that compounds like this compound may contribute to oxidative stress and inflammatory pathways in exposed species .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50_{50})Mechanism of Action
This compoundYesModerateEnzyme inhibition and reactive intermediate formation
4,5-Dichloro-2-nitroanilineYesHighSimilar mechanism with different structural effects
4,5-Dichloro-2-methylanilineModerateLowLess reactive due to methyl substitution

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